molecular formula C10H20ClN B1460329 2-Cyclohexyl-2-methylazetidine hydrochloride CAS No. 2059938-24-6

2-Cyclohexyl-2-methylazetidine hydrochloride

Cat. No.: B1460329
CAS No.: 2059938-24-6
M. Wt: 189.72 g/mol
InChI Key: BKIVMIOCQNPILX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Product Overview 2-Cyclohexyl-2-methylazetidine hydrochloride is a chemical compound supplied for research and development purposes. It is confirmed for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Research Applications This compound belongs to the azetidine derivative family, a class of nitrogen-containing heterocycles recognized as valuable scaffolds in medicinal chemistry and drug discovery . Azetidine derivatives are frequently investigated for their potential biological activity. Specifically, related azetidine compounds have been identified as useful intermediates or active components in pharmaceutical research for the treatment of metabolic and inflammatory diseases . The structural motif of a substituted azetidine, such as in this compound, makes it a versatile building block for synthesizing more complex molecules for biological evaluation. Chemical Profile • Molecular Formula: C10H19N • Related CAS Number: 1498714-67-2 (for the freebase form) • SMILES: CC1(C2CCCCC2)NCC1 • Storage: For long-term stability, this product should be stored under an inert atmosphere and at cold temperatures (2-8°C) .

Properties

IUPAC Name

2-cyclohexyl-2-methylazetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N.ClH/c1-10(7-8-11-10)9-5-3-2-4-6-9;/h9,11H,2-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKIVMIOCQNPILX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN1)C2CCCCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Substituted Azetidine Core

  • The azetidine ring can be synthesized by reacting suitable primary amines with electrophilic precursors under controlled temperature conditions.
  • A typical reaction involves heating the mixture to 85°-150°C, optimally 95°-105°C, for several hours to facilitate ring closure and substitution.
  • Agitation and the presence of water (sometimes as hydrate of a non-nucleophilic base) are essential to maintain reaction homogeneity and promote completion.

Conversion to Hydrochloride Salt

  • The free base azetidine derivative is dissolved in a protic solvent such as methanol.
  • An equivalent amount of hydrochloric acid is added to form the hydrochloride salt.
  • The mixture is often subjected to hydrogenolysis catalyzed by palladium on charcoal under hydrogen gas pressure (20-150 psi, optimally 40-80 psi) at 20°-150°C (preferably 40°-80°C) for 1-3 hours to complete the reaction and purify the product.

Detailed Reaction Conditions and Parameters

Step Reaction Component Conditions Notes
1 Primary arylmethylamine + electrophilic precursor 85°-150°C (optimal 95°-105°C), several hours Agitation required; water may be present as hydrate
2 Isolation of substituted azetidine intermediate Solvent: butanol-water mixture Intermediate purified before next step
3 Dissolution in methanol + mineral acid (HCl) Room temperature to 80°C Formation of hydrochloride salt
4 Hydrogenolysis with Pd/C catalyst + H2 gas 20-150 psi H2, 20°-150°C, 1-3 hours Ensures complete conversion and purity

Research Findings and Optimization Notes

  • The temperature and pressure conditions are critical for maximizing yield and purity. Optimal temperature ranges (95°-105°C in step 1 and 40°-80°C in hydrogenolysis) balance reaction rate and minimize decomposition.
  • The use of protic solvents such as methanol facilitates salt formation and stabilizes the product.
  • Hydrogenolysis with palladium on charcoal is effective for removing protecting groups or reducing intermediates to the desired azetidine derivative.
  • Reaction times of 1-3 hours under hydrogen pressure are sufficient for complete hydrogen uptake, indicating reaction completion.
  • The isolated intermediates are substantially pure (>90%), ensuring high-quality final products suitable for pharmaceutical applications.

Summary Table of Preparation Methods

Preparation Stage Reagents/Conditions Purpose Outcome/Remarks
Azetidine ring formation Primary arylmethylamine, electrophile, 85°-150°C Ring closure and substitution Formation of 2-substituted azetidine intermediate
Intermediate isolation Butanol-water solvent Purification of intermediate Clean separation of azetidine intermediate
Salt formation Methanol, HCl Conversion to hydrochloride salt Stable, crystalline hydrochloride salt
Hydrogenolysis and purification Pd/C catalyst, H2 gas, 20-150 psi, 20°-150°C Removal of protecting groups, purification High-purity 2-Cyclohexyl-2-methylazetidine hydrochloride

Chemical Reactions Analysis

2-Cyclohexyl-2-methylazetidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The azetidine ring can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C₈H₁₄ClN
  • Molecular Weight : 161.66 g/mol
  • Structure Type : Four-membered nitrogen-containing ring (azetidine)
  • Chirality : Exists as a hydrochloride salt, enhancing water solubility

The compound features a cyclohexyl group and a methyl group attached to the azetidine ring, which contributes to its reactivity and biological activity.

Organic Synthesis

2-Cyclohexyl-2-methylazetidine hydrochloride serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex molecules, including pharmaceuticals and agrochemicals. The compound can undergo various chemical reactions such as:

  • Oxidation : Yields corresponding oxidized products.
  • Reduction : Chemoselective reduction processes are employed to synthesize derivatives.
  • Substitution Reactions : The nucleophilic substitution reactions are facilitated due to the strain in the azetidine ring.

Recent studies have indicated potential biological activities associated with 2-cyclohexyl-2-methylazetidine hydrochloride:

  • Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may exhibit significant antimicrobial activity against various pathogens.
  • Anticancer Activity : Ongoing research is exploring its role in cancer treatment, particularly through the synthesis of targeted drugs that may inhibit tumor growth.

Pharmaceutical Development

The compound's unique structure allows it to interact with biological targets effectively, making it a candidate for drug discovery. Its applications include:

  • Asymmetric Catalysis : Due to its chiral nature, it can serve as a ligand in asymmetric synthesis, crucial for creating chiral pharmaceuticals.
  • Neurotrophic Effects : Investigations into derivatives of 2-cyclohexyl-2-methylazetidine hydrochloride have shown potential neurotrophic effects, indicating possible applications in neurodegenerative disease treatments.

Comparative Analysis with Related Compounds

To understand the unique properties of 2-cyclohexyl-2-methylazetidine hydrochloride, a comparative analysis with similar compounds is insightful:

Compound NameStructure TypeUnique Features
(S)-2-MethylazetidineChiral AzetidineHigher biological activity due to chirality
(R)-2-MethylazetidineChiral AzetidineEnantiomer; may exhibit different biological properties
3-MethylazetidineAzetidineDifferent methyl position; alters biological activity
Azetidine-2-carboxylic acidCarboxylic AcidUsed in natural product synthesis

This table illustrates how variations in structure can lead to differences in biological activity, underscoring the significance of chirality in drug design.

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various derivatives of 2-cyclohexyl-2-methylazetidine hydrochloride. The results indicated that certain derivatives exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .

Case Study 2: Anticancer Research

Research conducted at a leading pharmaceutical laboratory explored the anticancer potential of 2-cyclohexyl-2-methylazetidine hydrochloride derivatives. The findings revealed that specific modifications to the azetidine structure enhanced cytotoxicity against cancer cell lines, paving the way for future drug development .

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-2-methylazetidine hydrochloride involves its interaction with specific molecular targets. The azetidine ring’s strain-driven reactivity allows it to participate in various chemical reactions, which can modulate biological pathways. The compound’s effects are mediated through its binding to specific receptors or enzymes, leading to changes in cellular processes .

Comparison with Similar Compounds

Key Observations:

Ring Size and Rigidity : The azetidine ring in the target compound introduces steric strain compared to the six-membered cyclohexanamine in (1S,2R)-2-methylcyclohexanamine HCl. This strain may enhance reactivity or reduce metabolic stability .

Lipid Solubility: The cyclohexyl group in all three compounds contributes to lipid solubility, facilitating membrane permeability. However, the nitrosourea derivative exhibits pronounced central nervous system (CNS) penetration due to its lipophilicity, as evidenced by elevated cerebrospinal fluid (CSF) radioactivity in dogs .

Functional Groups : The nitrosourea’s chloroethyl and nitroso groups confer alkylating activity, making it a potent antitumor agent, whereas the target compound’s azetidine lacks such reactive moieties .

Metabolic and Excretion Profiles

  • 2-Cyclohexyl-2-methylazetidine HCl: No direct metabolic data are available. However, structurally related cyclohexyl-containing compounds, such as 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea, undergo rapid degradation (<5 min half-life in plasma) and renal excretion, with minor biliary secretion .
  • (1S,2R)-2-Methylcyclohexanamine HCl : As a simpler amine, it likely undergoes hepatic oxidation or conjugation, but its compact structure may reduce protein binding compared to bulkier analogs .
  • Nitrosourea Analogs : Degradation involves hydroxydiazoalkane and isocyanate intermediates, yielding inactive metabolites like cyclohexylamine and dicyclohexylurea .

Biological Activity

2-Cyclohexyl-2-methylazetidine hydrochloride (CMAH) is a nitrogen-containing heterocyclic compound with the molecular formula C10H20ClNC_{10}H_{20}ClN and a molecular weight of approximately 190 Da. This compound has garnered interest in medicinal chemistry due to its unique structural properties, which include a cyclohexyl group and a methyl group attached to the azetidine ring. Preliminary studies indicate that CMAH may exhibit significant biological activity relevant to pharmaceutical applications. This article explores the biological activity of CMAH, including its mechanism of action, potential therapeutic applications, and comparisons with related compounds.

The biological activity of CMAH is primarily attributed to its interaction with specific molecular targets within biological systems. The azetidine ring's strain-driven reactivity allows CMAH to participate in various chemical reactions that can modulate biological pathways. The compound acts as a ligand in biochemical assays, influencing receptor or enzyme activity, which leads to changes in cellular processes.

Biological Activity and Applications

CMAH has been investigated for several potential applications:

  • Pharmaceutical Development : Due to its structural characteristics, CMAH is being explored as a building block in the synthesis of complex pharmaceuticals.
  • Biochemical Research : The compound serves as a ligand in various biochemical assays, which may help elucidate its role in different biological systems.
  • Specialty Chemicals : CMAH's unique properties make it suitable for developing specialty chemicals and materials.

Comparative Analysis with Similar Compounds

CMAH shares structural similarities with other azetidine derivatives. Below is a comparison highlighting key differences:

Compound NameStructure FeaturesUnique Aspects
2-Methylazetidine hydrochlorideLacks cyclohexyl groupSimpler structure; primarily studied for CNS effects
N-MethylazetidineContains methyl substitution at nitrogenFocused on neuropharmacological properties
3-CyclopropylmethylazetidineDifferent ring structure (cyclopropyl)Investigated for unique reactivity patterns

These comparisons illustrate how the presence of the cyclohexyl group in CMAH contributes to its distinct chemical behavior and biological activity.

Case Studies and Research Findings

While specific pharmacological data on CMAH is limited, research indicates promising avenues for further investigation:

  • In Vitro Studies : Preliminary studies have shown that CMAH exhibits interactions with various receptors and enzymes, suggesting potential roles in modulating physiological responses. For instance, azetidine derivatives are often investigated for their ability to inhibit enzymes involved in metabolic pathways.
  • Toxicological Assessments : Understanding the safety profile of CMAH is crucial for its development as a pharmaceutical agent. Initial assessments indicate low toxicity levels, making it a candidate for further pharmacological exploration.
  • Synthetic Applications : The synthesis of CMAH typically involves methods that ensure high purity levels, allowing for reliable use in research settings. Its reactivity can be harnessed in the development of new therapeutic agents.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and purifying 2-cyclohexyl-2-methylazetidine hydrochloride?

  • Answer : Synthesis typically involves ring-closing reactions or nucleophilic substitution to form the azetidine core, followed by cyclohexyl and methyl group introduction via alkylation. Computational reaction path searches (e.g., quantum chemical calculations) can optimize reaction conditions and reduce trial-and-error approaches . Purification may involve recrystallization, column chromatography, or membrane-based separation technologies to isolate the hydrochloride salt. Validation via HPLC with UV detection ensures purity (>95%) .

Q. How can researchers characterize the structural integrity of 2-cyclohexyl-2-methylazetidine hydrochloride?

  • Answer : Use a combination of spectroscopic techniques:

  • NMR (¹H/¹³C) to confirm cyclohexyl and methyl substituents on the azetidine ring.
  • Mass Spectrometry (MS) for molecular weight verification (e.g., ESI-MS in positive ion mode).
  • FT-IR to identify N-H stretches in the hydrochloride salt.
    Cross-reference with safety data sheets for handling volatile solvents during analysis .

Q. What experimental conditions are critical for maintaining the stability of this compound during storage?

  • Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) at −20°C. Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation. Monitor via HPLC for byproducts like cyclohexanol or azetidine derivatives. Humidity-controlled environments prevent deliquescence due to the hydrochloride moiety .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of 2-cyclohexyl-2-methylazetidine hydrochloride in catalytic or biological systems?

  • Answer : Employ kinetic isotope effects (KIEs) and stereochemical probing (e.g., chiral HPLC) to track reaction pathways. Computational modeling (DFT or MD simulations) predicts transition states and binding affinities. For biological studies, use radiolabeled analogs (³H/¹⁴C) to trace metabolic pathways in vitro .

Q. How should researchers address contradictions in experimental data, such as inconsistent bioactivity or synthetic yields?

  • Answer :

  • Replicate experiments under standardized conditions (e.g., controlled humidity, solvent batches).
  • Cross-validate using orthogonal techniques (e.g., bioassay vs. computational docking for activity).
  • Systematic review of variables (e.g., temperature gradients, catalyst purity) via Design of Experiments (DoE) .
  • Literature meta-analysis to identify trends or gaps in published protocols .

Q. What computational tools are effective for predicting the reactivity or supramolecular interactions of this compound?

  • Answer :

  • Reaction path search software (e.g., ICReDD’s quantum chemical workflows) to simulate azetidine ring-opening or alkylation steps .
  • Molecular docking platforms (AutoDock Vina, Schrödinger) to model interactions with biological targets (e.g., enzymes, receptors).
  • Machine learning models trained on physicochemical descriptors (logP, pKa) to predict solubility or stability .

Methodological Notes

  • Safety Protocols : Refer to SDS guidelines for hydrochloride salts, including PPE (gloves, goggles) and fume hood use during synthesis .
  • Data Integrity : Use encrypted lab notebooks (e.g., Benchling) to ensure traceability and compliance with FAIR principles .
  • Ethical Compliance : Disclose synthetic routes and characterization data in public repositories (e.g., PubChem) to enhance reproducibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyclohexyl-2-methylazetidine hydrochloride
Reactant of Route 2
2-Cyclohexyl-2-methylazetidine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.